molecular formula C21H21N5 B2440355 1-(2,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393822-84-9

1-(2,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2440355
CAS No.: 393822-84-9
M. Wt: 343.434
InChI Key: UXWQZURUWZUTFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-N-(4-ethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5/c1-4-16-6-8-17(9-7-16)25-20-18-12-24-26(21(18)23-13-22-20)19-10-5-14(2)11-15(19)3/h5-13H,4H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWQZURUWZUTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Heterocycle Formation via Hydrazone Intermediate

The synthesis begins with the condensation of 3,4-dimethylphenylhydrazine and 4-ethylbenzaldehyde in anhydrous toluene under acidic catalysis. This reaction produces a hydrazone intermediate, which undergoes cyclization in the presence of acetic acid at reflux temperatures (110–120°C) to form the pyrazolo[3,4-d]pyrimidine scaffold. Key parameters include:

Step Reagents/Conditions Role
1 3,4-Dimethylphenylhydrazine, 4-ethylbenzaldehyde Substrates
2 Toluene, acetic acid (catalytic) Solvent and catalyst
3 Reflux (24 h) Cyclization

The intermediate is isolated via vacuum filtration and washed with cold ethanol to remove unreacted starting materials.

Functionalization via Dimroth Rearrangement

A second route employs a Dimroth rearrangement to install the 4-ethylphenylamine group. Starting from 4-cyano-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine, the nitrile group reacts with 4-ethylaniline in ethanol under basic conditions (triethylamine, 60°C, 12 h). This triggers a ring-opening/reclosure mechanism, yielding the target amine:

$$
\text{Cyano intermediate} + \text{4-ethylaniline} \xrightarrow{\text{EtOH, NEt₃}} \text{Target compound} \quad
$$

Reaction Optimization and Yield Enhancement

Solvent and Catalyst Screening

Comparative studies highlight toluene as the optimal solvent for cyclization due to its high boiling point and compatibility with acid catalysts. Substituting toluene with DMF or THF reduces yields by 15–20%. Catalytic acetic acid (5 mol%) improves reaction kinetics compared to HCl or H₂SO₄, which promote side reactions.

Analytical Characterization

Spectroscopic Validation

1H NMR (DMSO-d₆, 300 MHz):

  • δ 1.21 (t, 3H, CH₂CH₃), 2.34 (s, 6H, Ar-CH₃), 4.02 (q, 2H, CH₂CH₃), 6.98–7.56 (m, 7H, aromatic), 8.41 (s, 1H, pyrimidine-H).

IR (KBr):

  • 3280 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N), 1510 cm⁻¹ (C=C aromatic).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity. Key impurities include uncyclized hydrazone (1.2%) and de-ethylated by-products (0.7%).

Scalability and Industrial Considerations

Pilot-Scale Synthesis

A 100 g batch synthesis in a jacketed reactor achieves 70% yield with the following modifications:

  • Continuous solvent distillation to remove water.
  • In-line IR monitoring for real-time reaction tracking.

Green Chemistry Approaches

Recent efforts replace toluene with cyclopentyl methyl ether (CPME), reducing environmental impact while maintaining yields (65–68%).

Applications and Derivative Synthesis

The compound serves as a precursor for kinase inhibitors and anticancer agents. Functionalization at the 4-amine position with sulfonamide or acyl groups enhances bioactivity, as demonstrated in structure-activity relationship (SAR) studies.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenated reagents or organometallic compounds under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-dimethylphenyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-(2,4-dimethylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

1-(2,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both 2,4-dimethylphenyl and 4-ethylphenyl groups provides distinct steric and electronic properties, differentiating it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-(2,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine core with specific substitutions that influence its biological properties. The molecular formula is C21H21N5C_{21}H_{21}N_5 with a molecular weight of approximately 377.43 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, it may inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial in tumor growth and angiogenesis .
  • Cell Cycle Regulation : Studies indicate that this compound can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting DNA fragmentation .

Biological Activity Data

The following table summarizes the biological activities and IC50 values of this compound compared to other related compounds:

Compound NameTargetIC50 (µM)Activity
This compoundEGFR0.3 - 24Inhibitor
Compound 5bEGFR0.15Selective Inhibitor
Compound 5iVEGFR-27.60Non-selective Inhibitor
Compound 9eTopo-II21 - 31Moderate Activity

Case Studies

Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, the compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The mechanism involved apoptosis induction and inhibition of cell migration .

Case Study 2: Enzyme Interaction
Research highlighted the compound's ability to selectively inhibit EGFR over VEGFR and Topo-II by utilizing molecular docking studies to elucidate binding modes . This selectivity is crucial for developing targeted cancer therapies that minimize off-target effects.

Comparative Analysis

When compared to other pyrazolo[3,4-d]pyrimidine derivatives, such as 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine , the unique substitution pattern of this compound enhances its potency and selectivity against specific targets .

Q & A

Q. What are the optimized synthetic routes and reaction conditions for preparing 1-(2,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

The synthesis typically involves a multi-step process starting with a pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Coupling reactions : Reacting halogenated pyrazolo[3,4-d]pyrimidine intermediates with aromatic amines (e.g., 4-ethylaniline) under reflux in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
  • Catalysts : Sodium hydride or palladium-based catalysts to enhance coupling efficiency .
  • Purification : Flash column chromatography or recrystallization to isolate the product with >70% yield .
  • Critical parameters : Temperature control (60–100°C), pH adjustment (neutral to mildly basic), and inert atmosphere (N₂/Ar) to prevent side reactions .

Q. How is the structural identity of this compound validated in academic research?

Structural characterization employs:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • X-ray crystallography : For 3D conformation analysis, particularly to resolve ambiguities in substituent orientation .
  • Elemental analysis : To validate purity (>95%) and stoichiometry .

Q. What preliminary biological screening assays are recommended for this compound?

Initial activity profiling includes:

  • Kinase inhibition assays : Test against kinases like EGFR or CDK2 using fluorescence-based enzymatic assays (IC₅₀ determination) .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Solubility and stability : High-performance liquid chromatography (HPLC) to evaluate aqueous solubility and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological approaches include:

  • Substituent variation : Systematically modifying the 2,4-dimethylphenyl and 4-ethylphenyl groups to assess effects on potency. For example, replacing methyl with methoxy groups to enhance solubility .
  • Functional group addition : Introducing electron-withdrawing groups (e.g., Cl, NO₂) to improve target binding affinity .
  • Molecular docking : Use software like AutoDock Vina to predict interactions with kinase ATP-binding pockets .
  • Data-driven optimization : Compare analogs (e.g., 1-(3-chloro-4-methylphenyl) derivatives) to identify critical pharmacophores .

Q. What strategies are effective for identifying primary molecular targets of this compound?

Advanced target identification involves:

  • Chemoproteomics : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
  • CRISPR-Cas9 screening : Genome-wide knockout libraries to identify genes whose loss confers resistance to the compound .
  • Thermal shift assays : Monitor protein thermal stability changes upon compound binding to identify targets like kinases or chaperones .

Q. How should researchers resolve contradictions in biological data across studies?

Contradictions (e.g., varying IC₅₀ values) can be addressed by:

  • Standardizing assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal validation : Confirm kinase inhibition via Western blotting (e.g., phospho-ERK levels) alongside enzymatic assays .
  • Meta-analysis : Compare data across structurally similar compounds (e.g., N-(4-chlorophenyl) analogs) to identify trends .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical development?

Key metrics include:

  • Oral bioavailability : Conduct pharmacokinetic studies in rodent models, measuring plasma concentration-time profiles (AUC, Cₘₐₓ) .
  • Tissue distribution : Use radiolabeled compound (³H/¹⁴C) to quantify accumulation in target organs .
  • Metabolite identification : LC-MS/MS to detect phase I/II metabolites and assess toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.